molecular formula C15H16N2O5S B5755886 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide

2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide

Cat. No. B5755886
M. Wt: 336.4 g/mol
InChI Key: QINWAUIKVPNXBS-UHFFFAOYSA-N
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Description

2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide, also known as DASB, is a chemical compound that is widely used in scientific research. It is a selective serotonin transporter (SERT) ligand that binds to the SERT protein, which is responsible for the reuptake of serotonin in the brain. DASB is used to study the function and regulation of the serotonin system in the brain and its role in various physiological and pathological processes.

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-21-13-8-7-10(9-14(13)22-2)23(19,20)17-12-6-4-3-5-11(12)15(16)18/h3-9,17H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINWAUIKVPNXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332945
Record name 2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808592
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

359025-03-9
Record name 2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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